2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a benzyl(methyl)amino substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the desired functional groups are introduced at each stage. Common synthetic routes may include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the benzyl(methyl)amino group via nucleophilic substitution.
- Construction of the thiazolidinone ring through condensation reactions.
- Final assembly of the molecule through coupling reactions and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques, advanced catalysts, and automated synthesis equipment. Scale-up processes would also need to address issues such as solvent recovery, waste management, and process safety.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The pyrido[1,2-a]pyrimidine core and thiazolidinone ring may play key roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” include other pyrido[1,2-a]pyrimidine derivatives, thiazolidinone derivatives, and compounds with benzyl(methyl)amino substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C22H20N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-8-7-11-26-18(14)23-19(24(2)13-15-9-5-4-6-10-15)16(20(26)27)12-17-21(28)25(3)22(29)30-17/h4-12H,13H2,1-3H3/b17-12- |
InChI Key |
CLHXZNHGFQFTPV-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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